Methyl 2-(3-oxopiperazin-1-YL)acetate

描述

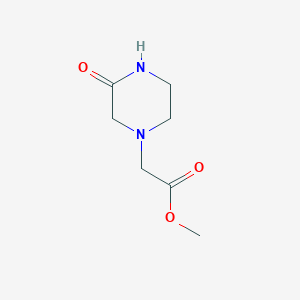

Methyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 1039843-84-9) is a piperazinone derivative featuring a methyl ester group linked to a 3-oxopiperazine core . This compound serves as a key intermediate in synthesizing cytotoxic agents and enzyme inhibitors, particularly farnesyltransferase inhibitors (FTIs) . Its structure combines a planar amide moiety with a flexible piperazine ring, enabling interactions with biological targets such as enzymes or receptors.

Structure

2D Structure

属性

IUPAC Name |

methyl 2-(3-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQMDOAXJSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651719 | |

| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039843-84-9 | |

| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(3-oxopiperazin-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and esterification . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality .

化学反应分析

Types of Reactions

Methyl 2-(3-oxopiperazin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted piperazine derivatives .

科学研究应用

Methyl 2-(3-oxopiperazin-1-YL)acetate is utilized in several scientific research domains:

Chemistry

As an intermediate in the synthesis of complex organic molecules, this compound facilitates the creation of various derivatives that can be tailored for specific applications.

Biology

Research has indicated that this compound exhibits diverse biological activities, including:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can bind to receptors related to inflammation and infection.

Medicine

Ongoing studies are exploring its potential as a pharmaceutical agent or drug precursor, particularly in anticancer therapies.

Industry

The compound is also used in producing specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Several studies have investigated the synthesis and evaluation of derivatives of this compound:

Synthesis and Anticancer Evaluation

A study synthesized multiple derivatives and assessed their anticancer activities using various cancer cell lines. Results indicated significant cytotoxicity in several tested derivatives, suggesting that modifications to the piperazine structure can enhance biological efficacy.

Antimicrobial Testing

Another study evaluated the antimicrobial properties against common bacterial strains, showing varying degrees of effectiveness. This indicates potential applications in treating infections caused by resistant bacteria.

作用机制

The mechanism of action of methyl 2-(3-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their modifications, and properties:

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Chlorophenyl Groups: The addition of chlorophenyl groups (e.g., in compound 5 from ) enhances cytotoxicity, likely due to increased hydrophobic interactions with enzyme active sites.

- Ester Group Variations: Replacing the methyl ester with ethyl (CAS 104143-60-4) or benzyl esters (CAS 1256385-95-1) alters solubility and metabolic stability.

Spectroscopic and Physical Properties

- IR Spectroscopy: All compounds exhibit strong C=O stretches (1680–1750 cm⁻¹) from ester and piperazinone groups. Chlorophenyl-substituted derivatives show additional C-Cl stretches near 680 cm⁻¹ .

- NMR Data : The methyl ester proton in the parent compound resonates at δ 3.78 ppm, while chlorophenyl-substituted analogs display aromatic protons at δ 7.34–7.49 ppm .

生物活性

Methyl 2-(3-oxopiperazin-1-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₁₂N₂O₃ and a molecular weight of approximately 172.18 g/mol. The compound features a piperazine ring with a ketone functional group, which is critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The compound has been synthesized into pyrrolopyrazine derivatives, which have shown promising results in several biological assays:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition or activation of enzymes and receptors critical for various physiological processes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

- Receptor Modulation : It can also bind to receptors that play roles in inflammation and infection, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-YL) acetate | Contains chlorinated phenyl groups | Anticancer properties |

| Diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate | Contains phosphonate group | Potential neuroprotective effects |

| Methyl (3-oxopiperazin-2-yl)acetate | Similar piperazine structure | Antimicrobial activity |

This table highlights how this compound's unique ketone functionality within the piperazine framework contributes to its distinct biological profile compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives. For example:

- Synthesis and Anticancer Evaluation : A study synthesized multiple derivatives of this compound and assessed their anticancer activities using various cancer cell lines. Results indicated significant cytotoxicity in several tested derivatives, suggesting that modifications to the piperazine structure can enhance biological efficacy.

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of this compound against common bacterial strains. The results showed varying degrees of effectiveness, indicating potential applications in treating infections caused by resistant bacteria.

常见问题

Basic: What are the key experimental steps to determine the crystal structure of methyl 2-(3-oxopiperazin-1-YL)acetate?

Methodological Answer:

To determine the crystal structure:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or a laboratory diffractometer.

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .

- Validation : Cross-check with WinGX/ORTEP for geometric parameter validation and visualization .

Basic: What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Core Synthesis : React piperazine-3-one with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide linkage .

- Esterification : Optimize reaction temperature (60–80°C) to avoid hydrolysis of the ester group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .

Basic: How are key physicochemical properties (e.g., LogD, polar surface area) of this compound determined experimentally?

Methodological Answer:

- LogD Measurement : Use shake-flask method with octanol/water partitioning at pH 5.5 and 7.4, analyzed via HPLC .

- Polar Surface Area (PSA) : Calculate using fragment-based methods (e.g., Schrödinger’s QikProp) or experimental crystallographic data .

- Thermodynamic Stability : Assess via differential scanning calorimetry (DSC) for melting point and thermal decomposition .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction time/temperature .

- Catalytic Optimization : Test palladium or copper catalysts for coupling efficiency, referencing analogous piperazine derivatives .

- Byproduct Analysis : Employ LC-MS to identify impurities and refine stoichiometry .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- DFT Calculations : Compare experimental H/C NMR with B3LYP/6-31G(d) predictions to identify discrepancies in tautomeric forms .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .

- Crystallographic Validation : Cross-reference with SCXRD data to confirm molecular conformation .

Advanced: What in vitro models are suitable for evaluating the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte Assays : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS, referencing protocols for Quebecol derivatives .

- CYP450 Inhibition Screening : Use fluorogenic substrates in microsomal assays to identify enzyme interactions .

Advanced: How to study interactions between this compound and biological targets (e.g., DNA/proteins)?

Methodological Answer:

- Spectroscopic Techniques : Use fluorescence quenching or UV-Vis titration to calculate binding constants, as applied to benzothiazine-DNA interactions .

- Molecular Docking : Perform AutoDock/Vina simulations with crystal structures of target proteins (e.g., kinases) .

Advanced: What computational methods predict the compound’s gas-phase thermodynamic properties?

Methodological Answer:

- Ab Initio Calculations : Use Gaussian at the MP2/cc-pVTZ level to compute enthalpy of formation (ΔfH) and Gibbs free energy .

- Spectroscopic Predictions : Compare calculated IR/Raman spectra with experimental data to validate force fields .

Basic: What analytical techniques ensure purity (>95%) of the synthesized compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

- NMR : Confirm absence of extraneous peaks in H spectra, especially in the δ 1.5–3.0 ppm region (ester/methylene groups) .

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。